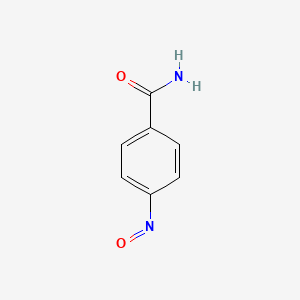
4-Nitrosobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrosobenzamide is an organic compound characterized by the presence of a nitroso group (-NO) attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosobenzamide typically involves the nitrosation of benzamide derivatives. One common method includes the use of a copper-containing oxidase that catalyzes the C-nitrosation of aromatic amines. This process involves a controlled N-oxygenation mechanism to yield the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving electrophiles like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 4-nitrobenzamide.
Reduction: Formation of 4-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-Nitrosobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor and anti-HIV activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrosobenzamide involves its interaction with cellular components. It can act as an inhibitor of specific enzymes or pathways, leading to various biological effects. For example, it has been shown to inhibit HIV-1 infection by targeting specific viral proteins . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
- 3-Nitrosobenzamide
- 6-Nitroso-1,2-benzopyrone
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 4-Nitrosobenzamide is unique due to its specific nitroso group placement and its resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
54441-14-4 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H,(H2,8,10) |
InChI Key |
MTQVCSMMHKUIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)

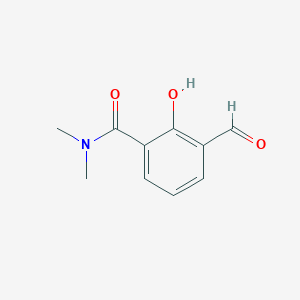
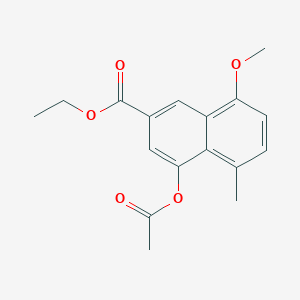
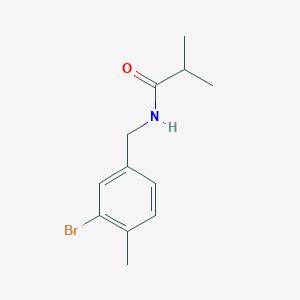

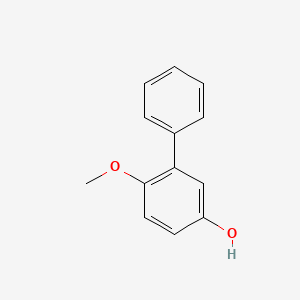
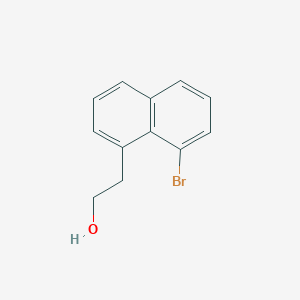
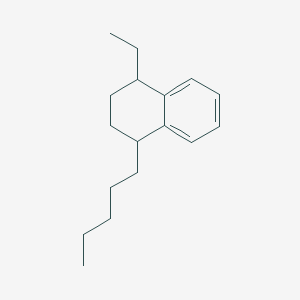
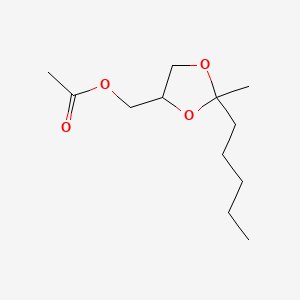
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)


amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
